3-Vinylmorpholine

描述

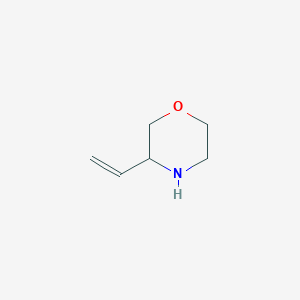

Structure

3D Structure

属性

IUPAC Name |

3-ethenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-5-8-4-3-7-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXXWAFEPQBSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631268 | |

| Record name | 3-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148860-48-4 | |

| Record name | 3-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Vinylmorpholine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Morpholine Scaffolds in Medicinal Chemistry

The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions, have made it a cornerstone in the design of novel therapeutics. This guide delves into a specific, yet highly promising derivative: 3-Vinylmorpholine. The introduction of a reactive vinyl group at the 3-position opens up a myriad of possibilities for synthetic elaboration and the development of covalent binders, making it a molecule of significant interest for researchers at the forefront of drug discovery.

Section 1: Core Molecular Attributes of this compound

This compound, systematically named 3-ethenylmorpholine, is a substituted morpholine derivative. Understanding its fundamental properties is the first step towards harnessing its synthetic and therapeutic potential.

Chemical Identity and Molecular Characteristics

A clear identification of this compound is paramount for any research endeavor. The key identifiers and molecular properties are summarized in the table below.

| Property | Value | Source |

| Systematic Name | 3-Ethenylmorpholine | N/A |

| CAS Number | 148860-48-4 | [1] |

| Molecular Formula | C₆H₁₁NO | N/A |

| Molecular Weight | 113.16 g/mol | N/A |

Section 2: Synthesis and Chemical Reactivity

The synthetic accessibility of this compound is a key consideration for its utilization in research and development. While specific, detailed protocols for its synthesis are not abundantly available in public literature, general methodologies for the synthesis of substituted morpholines can be adapted.

Retrosynthetic Analysis and Potential Synthetic Routes

A logical approach to the synthesis of this compound would involve the formation of the morpholine ring with a precursor to the vinyl group already in place, or the introduction of the vinyl group onto a pre-formed morpholine scaffold.

Caption: Potential retrosynthetic pathways for this compound.

General Experimental Protocol: A Hypothetical Approach

Based on established methods for the synthesis of substituted morpholines, a plausible multi-step synthesis is outlined below. This protocol is illustrative and would require optimization.

Step 1: Synthesis of a Suitable N-Protected 3-Hydroxymethylmorpholine

-

Rationale: Protection of the morpholine nitrogen is crucial to prevent side reactions during subsequent oxidation and olefination steps. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed.

-

Procedure:

-

To a solution of a commercially available 3-hydroxymethylmorpholine precursor in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the N-protected intermediate by column chromatography.

-

Step 2: Oxidation to the Aldehyde

-

Rationale: The primary alcohol of the protected 3-hydroxymethylmorpholine needs to be oxidized to the corresponding aldehyde to serve as the electrophile in the subsequent Wittig reaction.

-

Procedure:

-

Dissolve the N-protected alcohol in a suitable solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction and work up to isolate the crude aldehyde.

-

Purify the N-protected morpholine-3-carbaldehyde by column chromatography.

-

Step 3: Wittig Olefination

-

Rationale: The Wittig reaction is a reliable method for converting aldehydes into alkenes. In this case, it will be used to introduce the vinyl group.

-

Procedure:

-

Prepare the Wittig reagent (methyltriphenylphosphonium bromide) by reacting triphenylphosphine with methyl bromide.

-

Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) to generate the ylide.

-

Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of the N-protected morpholine-3-carbaldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the N-protected this compound by column chromatography.

-

Step 4: Deprotection

-

Rationale: The final step is the removal of the N-protecting group to yield the target compound, this compound.

-

Procedure:

-

The choice of deprotection conditions depends on the protecting group used. For a Boc group, treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane is effective. For a Cbz group, catalytic hydrogenation is typically employed.

-

After the reaction is complete, neutralize the reaction mixture and extract the final product.

-

Purify this compound by distillation or column chromatography to obtain the final product.

-

Reactivity of the Vinyl Group

The vinyl moiety in this compound is a versatile functional handle for a variety of chemical transformations, making it an attractive building block in medicinal chemistry.

Caption: Reactivity of the vinyl group in this compound.

-

Michael Addition: The electron-withdrawing nature of the adjacent nitrogen atom can activate the double bond for conjugate addition of nucleophiles.

-

Heck Coupling: The vinyl group can participate in palladium-catalyzed cross-coupling reactions to form more complex substituted alkenes.

-

Epoxidation: The double bond can be readily epoxidized to form a reactive epoxide ring, which can be further functionalized.

-

Polymerization: The vinyl group can undergo polymerization, which could be of interest in materials science applications.

Section 3: Spectroscopic Characterization

While a comprehensive, publicly available spectral dataset for this compound is scarce, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5-6.5 ppm) with distinct coupling patterns (geminal, cis, and trans). The protons on the morpholine ring would appear as a series of multiplets in the upfield region (typically 2.5-4.0 ppm). The proton at the C3 position, being adjacent to the vinyl group and the nitrogen atom, would likely appear as a distinct multiplet.

-

¹³C NMR: The carbon NMR spectrum would show two signals in the alkene region (approximately 110-140 ppm) corresponding to the vinyl carbons. The carbons of the morpholine ring would appear in the range of 40-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

-

C=C stretch: A peak around 1640 cm⁻¹ corresponding to the vinyl double bond.

-

=C-H stretch: Peaks just above 3000 cm⁻¹ for the vinylic C-H bonds.

-

C-N stretch: A peak in the region of 1000-1250 cm⁻¹.

-

C-O-C stretch: A strong band typically around 1100 cm⁻¹.

-

N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

Section 4: Applications in Drug Development and Medicinal Chemistry

The morpholine scaffold is a well-established pharmacophore, and the introduction of a vinyl group at the 3-position provides exciting opportunities for the development of novel therapeutic agents. The versatile nature of the morpholine ring allows it to act as a scaffold, influencing the overall physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for drug-like characteristics.[2]

Role as a Versatile Synthetic Building Block

This compound can serve as a valuable starting material for the synthesis of more complex molecules. The reactivity of the vinyl group allows for its elaboration into a wide range of other functional groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

Potential as a Covalent Inhibitor

The vinyl group can act as a "warhead" for targeted covalent inhibitors. By positioning the vinylmorpholine moiety within the binding site of a target protein, the vinyl group can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine or lysine), leading to irreversible inhibition. This strategy has been successfully employed to enhance the potency and duration of action of various drugs.

Structural Analogue in Lead Optimization

During the lead optimization phase of drug discovery, systematic modifications of a lead compound are performed to improve its pharmacological profile. This compound can be incorporated as a structural analogue to explore the structure-activity relationship (SAR) of a particular chemical series. Its unique steric and electronic properties can provide valuable insights into the optimal requirements for binding to a biological target.

The morpholine ring itself is often employed in medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties.[2] Its inclusion in drug candidates can lead to improved pharmacokinetics and a better overall drug-like profile.[2]

Section 5: Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery and development. Its combination of a privileged morpholine scaffold and a reactive vinyl handle makes it an attractive building block for the synthesis of novel therapeutic agents.

Future research efforts should focus on the development of efficient and scalable synthetic routes to this compound, as well as a thorough characterization of its physicochemical and pharmacological properties. The exploration of its utility in the design of covalent inhibitors and as a versatile scaffold for library synthesis is likely to yield exciting new discoveries in medicinal chemistry. As our understanding of the chemical biology of this molecule grows, so too will its potential to contribute to the development of the next generation of innovative medicines.

References

The Untapped Potential of 3-Vinylmorpholine: A Technical Guide for Medicinal Chemists

Foreword: The Morpholine Scaffold and the Promise of a Vinyl Handle

In the landscape of medicinal chemistry, the morpholine ring stands as a privileged scaffold. Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and bioavailability.[1][2][3][4] The morpholine moiety is not merely a passive carrier; it often plays a crucial role in molecular recognition and binding to biological targets.[2][3] This guide delves into the potential of a specific, yet underexplored, derivative: 3-Vinylmorpholine. The introduction of a vinyl group at the 3-position of the morpholine ring opens up a vast and exciting chemical space for the development of novel therapeutics. This reactive handle provides a gateway to a diverse array of chemical transformations, allowing for the construction of complex molecular architectures and the rapid generation of compound libraries for drug discovery.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will explore its plausible synthesis, the versatile reactivity of its vinyl substituent, and its prospective role as a cornerstone for the design of next-generation therapeutic agents. While direct literature on this compound is sparse, this guide will extrapolate from established synthetic methodologies and the known reactivity of related compounds to provide a forward-looking perspective on its potential.

Proposed Synthesis of this compound: A Plausible Route

While a definitive, optimized synthesis for this compound is not yet established in the literature, a plausible and efficient route can be proposed based on well-precedented reactions for the synthesis of 3-substituted morpholines.[5] A promising strategy involves a tandem hydroamination and asymmetric transfer hydrogenation of an appropriate aminoalkyne precursor. This approach offers the potential for enantioselective synthesis, a critical consideration in modern drug development.

Proposed Synthetic Scheme:

Caption: A proposed two-step, one-pot synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Materials:

-

Aminoalkyne precursor (e.g., N-(2-hydroxyethyl)prop-2-yn-1-amine)

-

Ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2)

-

Chiral Ruthenium catalyst for asymmetric transfer hydrogenation (e.g., (S,S)-Ts-DPEN RuCl)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Hydroamination: To an oven-dried Schlenk flask under an inert atmosphere, add the aminoalkyne precursor (1.0 eq) and the ruthenium catalyst (e.g., 2 mol%). Add anhydrous solvent and stir the mixture at a specified temperature (e.g., 80-100 °C) until complete consumption of the starting material is observed by TLC or LC-MS.

-

Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. To the same flask, add the chiral ruthenium catalyst (e.g., 1 mol%) and the formic acid/triethylamine azeotrope (2.0 eq). Stir the reaction at room temperature until the intermediate imine is fully reduced.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices: The choice of a tandem, one-pot reaction is for efficiency and atom economy. The hydroamination step forms the morpholine ring, and the subsequent asymmetric transfer hydrogenation reduces the resulting endocyclic imine to the desired amine, potentially with high enantioselectivity. The use of a chiral catalyst in the second step is crucial for obtaining an enantiomerically enriched product, which is often a requirement for active pharmaceutical ingredients.

The Versatile Reactivity of the Vinyl Group: A Gateway to Chemical Diversity

The true potential of this compound in medicinal chemistry lies in the reactivity of its vinyl substituent. This functional group serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

Key Potential Reactions of this compound:

| Reaction Type | Reagents and Conditions | Potential Products |

| Michael Addition | Nucleophiles (e.g., thiols, amines, malonates), base | Functionalized alkyl chains at the 3-position |

| Heck Coupling | Aryl/heteroaryl halides or triflates, Pd catalyst, base | Aryl/heteroaryl substituted ethyl groups at the 3-position |

| Diels-Alder Reaction | Dienes (e.g., cyclopentadiene, Danishefsky's diene) | Fused carbocyclic and heterocyclic ring systems |

| Epoxidation | m-CPBA, DMD | 3-(Oxiran-2-yl)morpholine derivatives |

| Hydroboration-Oxidation | BH3-THF, then H2O2, NaOH | 3-(2-Hydroxyethyl)morpholine derivatives |

| Click Chemistry (via azide) | NaN3 followed by alkyne, Cu(I) catalyst | 1,2,3-Triazole-linked morpholine derivatives |

Michael Addition: Elongating and Functionalizing the Scaffold

The electron-deficient nature of the double bond in the vinyl group (if activated by a neighboring group, or through reaction conditions) makes it susceptible to nucleophilic attack via a Michael addition.[1][6][7][8][9] This reaction is a powerful tool for introducing a variety of functional groups and for extending the carbon chain at the 3-position.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 9. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of 3-Substituted Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] When substituted at the 3-position, a chiral center is introduced, opening a complex and critical field of stereochemical considerations that profoundly impact biological activity, safety, and efficacy. This guide provides an in-depth exploration of the stereochemistry of 3-substituted morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of stereoisomerism and conformational analysis specific to this scaffold, survey state-of-the-art stereoselective synthetic strategies, and discuss essential analytical techniques for stereochemical characterization. By elucidating the causal relationships between molecular three-dimensional structure and function, this document aims to equip scientists with the knowledge to navigate the intricacies of 3-substituted morpholine stereochemistry in the pursuit of novel therapeutics.

Introduction: The Significance of Stereochemistry in 3-Substituted Morpholines

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in drug design due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] Substitution at the 3-position introduces a stereocenter, giving rise to enantiomers—non-superimposable mirror images—that can exhibit dramatically different pharmacological and toxicological profiles.[3][4] The anorexiant activity of 3-benzyloxymethylmorpholine, for instance, resides exclusively in the S-enantiomer.[3] This underscores the imperative for precise stereochemical control in the synthesis and development of 3-substituted morpholine-based drug candidates.

This guide will systematically address the key facets of stereochemistry in this important class of molecules, providing both theoretical grounding and practical insights.

Foundational Stereochemistry: Isomerism and Conformation

Stereoisomerism in 3-Substituted Morpholines

The presence of a single substituent at the 3-position results in a pair of enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The introduction of additional substituents on the morpholine ring can lead to the formation of diastereomers, which have different physical and chemical properties.

Diagram: Enantiomers of 3-Methylmorpholine

Caption: Enantiomers of 3-methylmorpholine.

Conformational Analysis: The Chair Conformation and Substituent Effects

Similar to cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[5] This chair conformation is significantly more stable than the higher-energy boat or twist-boat forms.[5] For a 3-substituted morpholine, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is a crucial determinant of the molecule's overall shape and its interactions with biological targets.

Generally, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions with the axial hydrogens on C-5 and the nitrogen atom.[6] However, the presence of the heteroatoms in the morpholine ring introduces additional electronic effects, such as the anomeric effect, which can influence conformational preferences.[7]

Diagram: Conformational Equilibrium of a 3-Substituted Morpholine

Caption: Chair-chair interconversion of a 3-substituted morpholine.

Stereoselective Synthesis: Strategies for Controlling Chirality

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge and a major focus of research. Several strategies have been developed to achieve high levels of stereocontrol.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials, often derived from natural sources like amino acids. For example, serine enantiomers can serve as chiral templates for the synthesis of optically active 3-substituted morpholines.[8] The inherent chirality of the starting material is transferred to the final product through a series of stereoconservative reactions.

Experimental Protocol: Chiral Synthesis from Serine (Illustrative) [8]

-

N-Protection: Protect the amino group of (R)- or (S)-serine, for example, with a benzyl group.

-

Ring Closure: React the N-protected serine with a suitable two-carbon electrophile, such as chloroacetyl chloride, to form the morpholinone ring.[8]

-

Reduction: Reduce the ketone and ester functionalities of the morpholinone intermediate to afford the desired 3-substituted morpholine.

-

Deprotection: Remove the N-protecting group to yield the final product.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical and versatile approach to chiral synthesis. This involves the use of a chiral catalyst to induce enantioselectivity in a reaction that converts an achiral or racemic substrate into a chiral product.

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines, using chiral transition metal catalysts (e.g., Rhodium-based catalysts with chiral phosphine ligands) can provide access to a variety of 2- and 3-substituted chiral morpholines with high enantiomeric excess (ee).[9][10]

-

Catalytic Asymmetric Rearrangements: In(III)-catalyzed three-component reactions involving 2,3-diketoesters, aromatic amines, and aldehydes have been reported for the asymmetric construction of C3-substituted morpholin-2-ones.[11]

Chiral Resolution

Resolution involves the separation of a racemic mixture into its constituent enantiomers. While not a stereoselective synthesis, it is a widely used method for obtaining enantiomerically pure compounds.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic morpholine derivative (which is basic) with a chiral acid to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[12][13][14] This method relies on the differential interactions of the enantiomers with the chiral environment of the CSP.

Table 1: Comparison of Stereoselective Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Chiral Pool Synthesis | High stereospecificity, predictable absolute configuration. | Limited by the availability of suitable chiral starting materials. |

| Asymmetric Catalysis | High catalytic efficiency, broad substrate scope, atom economical. | Catalyst development can be challenging and expensive. |

| Chiral Resolution | Applicable to a wide range of compounds, well-established techniques. | Maximum theoretical yield is 50% for each enantiomer, can be labor-intensive. |

Analytical Techniques for Stereochemical Characterization

Unambiguous determination of the absolute and relative stereochemistry is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry and conformational preferences of morpholine derivatives.[15][16][17]

-

Proton NMR (¹H NMR): The coupling constants (J-values) between vicinal protons can provide information about their dihedral angles, which is indicative of their axial or equatorial orientation.[18][19]

-

Carbon NMR (¹³C NMR): The chemical shifts of the ring carbons are sensitive to the stereochemistry and conformation of the molecule.[15]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can reveal through-space proximities between protons, aiding in the assignment of relative stereochemistry.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the absolute and relative stereochemistry of a crystalline compound.[20][21][22] It provides a precise three-dimensional map of the atomic positions in the crystal lattice.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral sample.[12][13][14] By comparing the retention times of the sample with those of authentic racemic and enantiopure standards, the ratio of the two enantiomers can be accurately quantified.

Diagram: Workflow for Stereochemical Analysis

Caption: A typical analytical workflow for stereochemical determination.

Case Study: The Stereochemistry of Aprepitant

Aprepitant, the active ingredient in Emend®, is a potent antiemetic agent that contains a 3-substituted morpholine core with three chiral centers.[23] The synthesis of Aprepitant is a showcase of sophisticated stereochemical control.[24][25] The manufacturing process developed by Merck employs a crystallization-induced asymmetric transformation to set the stereocenters of the molecule with high efficiency and stereoselectivity.[23] This innovative approach significantly improved the overall yield and reduced waste compared to the first-generation synthesis.[23] Studies have also confirmed the in-vivo stereochemical integrity of aprepitant, with no detectable inversion of configuration at any of its chiral centers in human plasma.[26]

Conclusion: The Path Forward

The stereochemistry of 3-substituted morpholine derivatives is a critical consideration in modern drug discovery and development. A thorough understanding of the principles of stereoisomerism, conformational analysis, and stereoselective synthesis is essential for the rational design of new therapeutic agents. The continued development of novel asymmetric catalytic methods and advanced analytical techniques will further empower medicinal chemists to harness the full potential of this versatile heterocyclic scaffold. By embracing the challenges and opportunities presented by the stereochemical complexity of 3-substituted morpholines, the scientific community can continue to deliver safer and more effective medicines to patients worldwide.

References

- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. epa.gov [epa.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability and degradation profile of 3-Vinylmorpholine

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Vinylmorpholine

Introduction

This compound is a heterocyclic compound of increasing interest within pharmaceutical and polymer sciences. Its unique structure, combining the stable morpholine ring with a reactive vinyl group, makes it a versatile building block. However, the energetic vinyl moiety introduces potential thermal liabilities that are critical to understand for safe handling, storage, processing, and for predicting the shelf-life of materials incorporating this molecule. This guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of this compound. We will delve into the theoretical underpinnings of its potential degradation pathways and present a suite of robust analytical methodologies to empirically determine its thermal behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material properties of this compound.

Physicochemical Properties and Structural Considerations

This compound is a substituted morpholine, a saturated heterocycle containing both an ether and a secondary amine functional group. The presence of the vinyl group at the 3-position is the primary determinant of its unique reactivity and potential thermal instability. The morpholine ring itself is relatively stable, but the exocyclic double bond can participate in a variety of thermally initiated reactions, including polymerization, oxidation, and rearrangement.

Experimental Methodologies for Thermal Analysis

A multi-faceted approach is essential for a thorough evaluation of the thermal stability of this compound. The following experimental workflow is proposed to provide a comprehensive understanding of its degradation profile.

Workflow for Thermal Stability Assessment

Caption: Proposed experimental workflow for comprehensive thermal analysis.

Detailed Experimental Protocols

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Protocol:

-

Calibrate the TGA instrument using appropriate standards for temperature and mass.

-

Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina).

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the initial significant deviation from the baseline of the TGA curve.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify and characterize thermal transitions such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events.

-

Protocol:

-

Calibrate the DSC instrument using high-purity standards (e.g., indium).

-

Seal 2-5 mg of this compound in a hermetic aluminum pan.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (decomposition, polymerization) events.

-

Degradation Profile and Mechanistic Insights

Based on the structure of this compound, several degradation pathways can be hypothesized. The vinyl group is the most likely site for the initiation of thermal degradation.

Potential Degradation Pathways

Caption: Hypothesized thermal degradation pathways for this compound.

-

Vinyl Group Polymerization: At elevated temperatures, the vinyl group can undergo free-radical polymerization, leading to the formation of oligomers or polymers of this compound. This would be observed as an exothermic event in the DSC thermogram, likely preceding significant mass loss in the TGA.

-

Ring Opening: The morpholine ring, while generally stable, could undergo thermally induced ring-opening, especially in the presence of trace impurities or under oxidative conditions. This could lead to the formation of various chain-like structures. The degradation of morpholine itself can proceed through intermediates like 2-(2-aminoethoxy)acetate and glycolate under certain conditions, though thermal degradation may follow different pathways[1].

-

Fragmentation: Following initial polymerization or ring-opening, further heating can lead to fragmentation of the larger molecules into smaller, more volatile compounds. The thermal decomposition of similar vinyl polymers, such as poly(vinyl chloride), involves the elimination of side groups and the formation of conjugated polyenes, which then decompose into aromatic and smaller aliphatic compounds[2][3]. While this compound is not a polymer, analogous fragmentation of its oligomers or rearranged structures is plausible.

Data Presentation and Interpretation

The data obtained from the proposed experimental workflow should be tabulated for clear comparison and interpretation.

Table 1: Summary of Thermal Analysis Data for this compound

| Parameter | TGA | DSC |

| Onset of Decomposition (°C) | Tonset | Tonset |

| Temperature of Max. Decomposition Rate (°C) | Tmax | - |

| Melting Point (°C) | - | Tm |

| Enthalpy of Fusion (J/g) | - | ΔHf |

| Boiling Point (°C) | - | Tb |

| Enthalpy of Vaporization (J/g) | - | ΔHv |

| Decomposition Enthalpy (J/g) | - | ΔHd |

| Residue at 600 °C (%) | % Residue | - |

Conclusion

A thorough understanding of the thermal stability and degradation profile of this compound is paramount for its safe and effective application in research and development. The experimental framework outlined in this guide, employing a combination of TGA, DSC, and hyphenated techniques, provides a robust methodology for a comprehensive characterization. The hypothesized degradation pathways, centered around the reactivity of the vinyl group, serve as a basis for interpreting the experimental data. By following this guide, researchers can obtain critical data to inform handling, storage, and processing decisions, ultimately ensuring the quality and safety of products derived from this compound.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Vinylmorpholine in Organic Solvents

For Immediate Release

Introduction: The Versatility of 3-Vinylmorpholine and the Critical Role of Solubility

This compound is a heterocyclic compound of significant interest in polymer chemistry and pharmaceutical development. Its unique structure, featuring a morpholine ring and a reactive vinyl group, allows it to serve as a versatile monomer and a building block for more complex molecules. The morpholine moiety, in particular, is a recognized pharmacophore that can enhance the pharmacokinetic properties of drug candidates, such as improving solubility and membrane permeability.[1][2][3]

Understanding the solubility of this compound in various organic solvents is paramount for its effective application. Solubility data is crucial for:

-

Reaction engineering: Selecting appropriate solvents for synthesis and polymerization reactions.

-

Purification processes: Designing effective crystallization and extraction procedures.

-

Formulation development: Creating stable and bioavailable drug delivery systems.

-

Material science: Controlling the properties of polymers derived from this monomer.

This guide provides both a theoretical framework for predicting the solubility of this compound and a practical, step-by-step methodology for its experimental determination.

Theoretical Framework for Predicting Solubility

While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be predicted by understanding its molecular structure and applying established theoretical models.

Molecular Structure and its Influence on Polarity

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5] The structure of this compound contains both polar and non-polar characteristics that dictate its interactions with different solvents.

-

The Morpholine Ring: This portion of the molecule contains both an ether linkage (C-O-C) and a secondary amine (N-H), making it a polar heterocycle. The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors, and the N-H group can also act as a hydrogen bond donor. These features generally promote solubility in polar solvents.[2][5][6]

-

The Vinyl Group (-CH=CH₂): This functional group is non-polar and contributes hydrophobic character to the molecule.[7] The presence of this group will influence solubility in non-polar organic solvents.

The overall solubility of this compound in a given solvent will be a balance between the polar contributions of the morpholine ring and the non-polar nature of the vinyl group and the aliphatic carbon backbone.

Caption: Molecular structure of this compound highlighting its key functional groups.

Predictive Solubility Models

In the absence of empirical data, computational models can provide valuable estimates of solubility.

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances.[8][9][10] The model is based on the principle that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each molecule is assigned a set of three HSP values, which can be plotted as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in each other.[8][9] The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility. HSP values for many common solvents are readily available, and values for a new molecule like this compound can be estimated using group contribution methods.

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is another group contribution method used to predict activity coefficients in mixtures.[11][12] This model assumes that the properties of a mixture are determined by the interactions between the functional groups present in the molecules. The UNIFAC model can be used to predict solubility in multicomponent systems with a good degree of accuracy, especially for non-ideal systems.[11][13][14][15]

Experimental Determination of Solubility

While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The isothermal shake-flask method is a widely used and reliable technique for determining the solubility of a liquid or solid solute in a solvent.[16][17]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled water bath or incubator shaker

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is necessary to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. To avoid contamination with undissolved solute, immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial.

-

Quantification: Accurately determine the concentration of this compound in the filtered aliquot using a pre-calibrated analytical method (e.g., GC or HPLC). This can be done by preparing a calibration curve with standards of known concentrations.

-

Data Analysis: Calculate the solubility as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Caption: Experimental workflow for the isothermal shake-flask method.

Expected Solubility Profile of this compound

Based on its molecular structure, the following qualitative solubility profile for this compound in common organic solvents can be anticipated.

| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | The morpholine ring can form hydrogen bonds with the hydroxyl groups of these solvents, leading to strong solute-solvent interactions. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the dipole moment of the morpholine ring. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar vinyl group and hydrocarbon backbone will have favorable interactions with these solvents, but the polar morpholine ring will limit overall solubility. |

| Chlorinated | Dichloromethane | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar regions of the this compound molecule. |

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be achieved through the analysis of its molecular structure and the application of theoretical models like Hansen Solubility Parameters and UNIFAC. For precise applications, the isothermal shake-flask method provides a reliable and robust experimental protocol for determining its solubility in a wide range of organic solvents. This guide equips researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound in solution.

References

- 1. mdpi.com [mdpi.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. education.com [education.com]

- 5. tutorchase.com [tutorchase.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Vinyl group - Wikipedia [en.wikipedia.org]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility parameters (HSP) [adscientis.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Note & Protocol: Precision Synthesis of Poly(3-Vinylmorpholine) via Radical Initiation for Biomedical Research

Here is the detailed Application Note and Protocol on the Polymerization of 3-Vinylmorpholine via Radical Initiation.

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of poly(this compound) (P3VM) through radical polymerization. We address both conventional free-radical polymerization (FRP) and the more advanced Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to enable the synthesis of well-defined homopolymers and block copolymers. The morpholine moiety is a key structural feature in numerous pharmaceuticals, making P3VM a polymer of significant interest for applications in drug delivery, biocompatible materials, and smart hydrogels.

Introduction: The Significance of Poly(this compound)

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs. Polymers incorporating this moiety, such as poly(this compound), are therefore of great interest for biomedical applications. P3VM is a water-soluble, potentially biocompatible polymer whose properties can be tailored for advanced applications like drug-polymer conjugates, stimuli-responsive systems, and functional coatings.

Radical polymerization is a versatile and robust method for synthesizing polymers from vinyl monomers.[1][2] It proceeds via a chain reaction mechanism involving free-radical intermediates.[3] While conventional free-radical polymerization is effective for producing high molecular weight polymers, it offers limited control over molecular weight distribution and polymer architecture.[4] For applications in drug development, where precision and predictability are paramount, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are superior.[5] RAFT allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures like block copolymers, which are essential for creating sophisticated drug delivery vehicles.[4][6][7]

The Mechanism of Radical Polymerization

All radical polymerizations proceed through three fundamental stages: initiation, propagation, and termination.[2][3]

-

Initiation: A radical initiator (e.g., AIBN, BPO) thermally or photochemically decomposes to generate primary radicals. These highly reactive species then add across the double bond of a this compound monomer, creating a new monomer-centered radical.[1]

-

Propagation: The monomer radical rapidly adds to subsequent monomer units, extending the polymer chain. This process repeats thousands of times to form a long polymer chain.

-

Termination: The polymerization process ceases when two growing radical chains combine (coupling) or react through hydrogen abstraction (disproportionation), resulting in a stable, non-radical polymer chain.[3]

Figure 1: General mechanism of free-radical polymerization.

Protocol 1: Conventional Free-Radical Polymerization (FRP)

This protocol describes a standard method for synthesizing P3VM. It is suitable for applications where precise control over molecular weight is not critical.

Materials and Equipment

-

Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors).

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

-

Precipitation Solvent: Cold diethyl ether or hexane.

-

Equipment: Schlenk flask, magnetic stirrer, heating mantle/oil bath, condenser, nitrogen/argon line, rotary evaporator, vacuum oven.

Step-by-Step Protocol

-

Monomer & Initiator Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 44.2 mmol) and AIBN (e.g., 72.6 mg, 0.442 mmol, for a 100:1 monomer:initiator ratio) in anhydrous 1,4-dioxane (20 mL).

-

Degassing (Crucial Step): Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization. After the final thaw, backfill the flask with an inert gas (N₂ or Ar).

-

Polymerization: Immerse the flask in a preheated oil bath at 70 °C (for AIBN). Allow the reaction to proceed with vigorous stirring for 12-24 hours under the inert atmosphere. The solution will become noticeably more viscous.

-

Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Purification: Slowly pour the viscous polymer solution into a large excess of cold diethyl ether (~400 mL) with stirring. The polymer will precipitate as a white solid.

-

Drying: Decant the solvent and redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol or THF). Reprecipitate into cold diethyl ether. Collect the purified polymer by filtration and dry it in a vacuum oven at 40 °C overnight.

Rationale and Expected Outcome

This method typically yields a high molecular weight P3VM. However, the termination process is random, leading to a broad molecular weight distribution, with a Polydispersity Index (PDI) often greater than 1.5. The choice of AIBN as an initiator is common due to its predictable decomposition rate at 60-80 °C.

Protocol 2: Controlled RAFT Polymerization

RAFT polymerization introduces a chain transfer agent (CTA) to mediate the reaction, establishing a dynamic equilibrium between active and dormant chains. This allows for the synthesis of polymers with controlled molecular weights and very low PDI (typically < 1.2), and preserves the chain-end functionality for further reactions, such as block copolymer synthesis.[8]

The Importance of the RAFT Agent (CTA)

The selection of the CTA is the most critical parameter for a successful RAFT polymerization.[4] The effectiveness of a CTA depends on the reactivity of the monomer being polymerized. For less-activated monomers (LAMs) like this compound, dithiocarbamates or specific xanthates are often the most suitable choices to achieve good control.[9]

Materials and Equipment

-

Monomer: this compound (inhibitor removed).

-

Initiator: AIBN or V-50 for aqueous systems.

-

RAFT Agent (CTA): e.g., Cyanomethyl methyl(phenyl)carbamodithioate or a suitable xanthate.

-

Solvent: Anhydrous 1,4-Dioxane or Dimethylformamide (DMF).

-

Equipment: Same as for FRP.

Figure 2: Experimental workflow for RAFT polymerization of this compound.

Step-by-Step Protocol

-

Reagent Calculation: The target degree of polymerization (DP) determines the molar ratio of [Monomer]:[CTA]. The initiator is typically used at a lower concentration, e.g., [CTA]:[Initiator] of 5:1.

-

Example for DP=100: [Monomer]:[CTA]:[AIBN] = 100:1:0.2.

-

-

Reaction Setup: In a Schlenk flask, dissolve the RAFT agent and AIBN in the chosen solvent. Add the purified this compound.

-

Degassing: Perform three freeze-pump-thaw cycles as described in Protocol 1.

-

Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C for AIBN in dioxane). Monitor the reaction by taking aliquots over time to analyze monomer conversion via ¹H NMR.

-

Termination: Once the desired conversion is reached, stop the reaction by cooling the flask and exposing it to air. The RAFT-agent moiety at the chain end remains, creating a "living" polymer.

-

Purification: Purify the polymer by repeated precipitations into a cold non-solvent (e.g., diethyl ether or hexane) to remove unreacted monomer and initiator fragments.

-

Drying: Dry the final polymer in a vacuum oven at 40 °C. The resulting P3VM will have a characteristic color (often yellow or pink) due to the RAFT end-group.

Data Summary and Comparison

| Parameter | Conventional FRP | Controlled RAFT Polymerization |

| Control Mechanism | None (statistical) | Reversible chain transfer |

| Typical Initiator | AIBN, BPO | AIBN, V-50 |

| Key Reagent | Initiator | RAFT Agent (CTA) |

| [Monomer]:[Initiator] | ~100:1 to 1000:1 | ~500:1 (via [M]:[CTA] & [CTA]:[I]) |

| Expected PDI | > 1.5 (Broad) | < 1.2 (Narrow) |

| Architecture Control | Limited (random copolymers) | Excellent (block, star, etc.) |

| Chain-End Functionality | Lost on termination | Preserved (thiocarbonylthio group) |

Advanced Synthesis: Block Copolymers

The key advantage of RAFT polymerization is the preservation of the thiocarbonylthio group at the polymer chain end. This allows the purified P3VM macro-CTA to be used to initiate the polymerization of a second monomer, creating well-defined block copolymers.[6][10] This is invaluable for creating amphiphilic structures for drug delivery systems.

Figure 3: Synthesis of a diblock copolymer via RAFT polymerization.

Protocol Concept for P3VM-b-PNAM Diblock Copolymer

-

Synthesize P3VM using the RAFT protocol (Protocol 2) to create a P3VM macro-CTA.

-

Thoroughly purify the P3VM macro-CTA to remove all unreacted monomer and initiator.

-

In a new Schlenk flask, dissolve the P3VM macro-CTA and a second monomer (e.g., N-acryloylmorpholine, NAM).[8]

-

Add a small amount of initiator (optional, but can speed up reaction) and degas the solution via freeze-pump-thaw cycles.

-

Heat the reaction to polymerize the second block onto the end of the first block.

-

Purify the resulting diblock copolymer by precipitation.

Characterization of Poly(this compound)

-

¹H NMR Spectroscopy: To confirm the polymer structure and, in RAFT, to calculate monomer conversion.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[11][12]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.[11][13]

Conclusion

The radical polymerization of this compound is a versatile method for producing polymers with significant potential in biomedical and pharmaceutical sciences. While conventional FRP offers a straightforward route to high molecular weight P3VM, the precision and control afforded by RAFT polymerization are indispensable for advanced applications. By carefully selecting the RAFT agent and controlling reaction conditions, researchers can synthesize well-defined homopolymers and block copolymers with tailored properties, paving the way for the development of novel drug delivery systems and smart biomaterials.

References

- 1. Radical polymerization - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. pslc.ws [pslc.ws]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. harth-research-group.org [harth-research-group.org]

- 7. Aqueous RAFT polymerization: recent developments in synthesis of functional water-soluble (co)polymers with controlled structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Biopolymer Compositions Based on Poly(3-hydroxybutyrate) and Linear Polyurethanes with Aromatic Rings—Preparation and Properties Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Application Notes & Protocols: A Researcher's Guide to the Copolymerization of 3-Vinylmorpholine

Introduction: The Potential of Morpholine-Containing Polymers

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to enhance their biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] Translating these advantages into materials science, polymers containing morpholine units are of significant interest for a range of applications, from drug delivery systems to advanced coatings and biocompatible materials.[3][4] 3-Vinylmorpholine, an isomer of the more commonly studied N-vinylmorpholine, presents a unique monomer for the synthesis of functional polymers. As a vinyl ether derivative, its polymerization behavior offers distinct characteristics compared to acrylate or styrene-based systems.

This comprehensive guide provides detailed protocols for researchers, chemists, and drug development professionals on the utilization of this compound as a comonomer in radical copolymerization. We will navigate the intricacies of monomer synthesis, copolymerization with a representative comonomer (Methyl Methacrylate), in-depth characterization, and the critical determination of monomer reactivity ratios. The causality behind experimental choices is emphasized throughout, providing a robust framework for adapting these protocols to other comonomer systems.

Part 1: Synthesis of this compound Monomer

As this compound is not a widely available commercial monomer, a reliable synthetic route is paramount. The most direct and established method for synthesizing vinyl ethers is the dehydration of a corresponding alcohol. Here, we propose a two-step synthesis starting from morpholine and 3-chloropropan-1-ol to first produce the precursor alcohol, 3-morpholinopropan-1-ol, followed by its dehydration.

Protocol 1.1: Synthesis of 3-Morpholinopropan-1-ol

This protocol details the N-alkylation of morpholine with 3-chloropropan-1-ol. The reaction proceeds via nucleophilic substitution, where the secondary amine of morpholine attacks the electrophilic carbon of the chloropropanol.

Materials:

-

Morpholine

-

3-Chloropropan-1-ol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add morpholine (1.0 eq), 3-chloropropan-1-ol (1.1 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 1 M with respect to morpholine.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in diethyl ether and wash with brine (saturated NaCl solution) in a separatory funnel to remove any remaining inorganic salts.

-

Separate the organic layer and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase to yield the crude 3-morpholinopropan-1-ol. The product can be purified by vacuum distillation if necessary.

Protocol 1.2: Dehydration of 3-Morpholinopropan-1-ol to this compound

This step involves the acid-catalyzed dehydration of the primary alcohol to form the target vinyl ether. Strong, non-nucleophilic acids like phosphoric acid are suitable catalysts. The reaction is typically performed under vacuum to facilitate the removal of the product as it forms, driving the equilibrium forward.

Materials:

-

3-Morpholinopropan-1-ol

-

Phosphoric acid (85%)

-

Hydroquinone (inhibitor)

-

Short-path distillation apparatus

-

Heating mantle

-

Vacuum source

Procedure:

-

Assemble a short-path distillation apparatus.

-

To the distillation flask, add 3-morpholinopropan-1-ol and a catalytic amount of phosphoric acid (approx. 5% by weight).

-

Add a small amount of hydroquinone to inhibit polymerization of the vinyl monomer at elevated temperatures.

-

Heat the mixture under vacuum. The temperature should be carefully controlled to facilitate dehydration without causing significant charring (typically in the range of 150-180°C).

-

The this compound product will distill over as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

The collected product should be stored at low temperature (≤ 4°C) in the presence of an inhibitor like hydroquinone to prevent autopolymerization.

Caption: Synthesis pathway for this compound.

Part 2: Copolymerization of this compound with Methyl Methacrylate (MMA)

This section provides a detailed protocol for the free-radical solution copolymerization of this compound (M₁) with Methyl Methacrylate (M₂) as a representative comonomer. Solution polymerization is chosen to maintain a homogeneous reaction medium and to help dissipate the heat of polymerization.[5]

Causality Behind Experimental Choices:

-

Comonomer Selection: Methyl Methacrylate (MMA) is a well-studied monomer with known reactivity, making it an excellent partner for characterizing the copolymerization behavior of the less-understood this compound.

-

Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a convenient rate at 60-70°C, providing a steady stream of radicals to initiate polymerization. Its decomposition kinetics are not significantly affected by the solvent polarity.

-

Solvent: 1,4-Dioxane is a suitable solvent as it is relatively inert and can dissolve both the monomers and the resulting copolymer.

-

Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the radical polymerization. The temperature is set to ensure a suitable rate of initiator decomposition.

Protocol 2.1: Free-Radical Solution Copolymerization

Materials:

-

This compound (M₁) (freshly distilled)

-

Methyl Methacrylate (M₂) (inhibitor removed by passing through a column of basic alumina)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

1,4-Dioxane (anhydrous)

-

Methanol (for precipitation)

-

Schlenk flasks or similar reaction vessels

-

Inert gas supply (Nitrogen or Argon)

-

Constant temperature oil bath

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask, prepare a stock solution of AIBN in anhydrous 1,4-dioxane (e.g., 0.02 M).

-

Prepare a series of Schlenk flasks, each corresponding to a different monomer feed ratio (e.g., M₁:M₂ of 80:20, 60:40, 50:50, 40:60, 20:80).

-

For each flask, add the required amounts of this compound and Methyl Methacrylate. Add sufficient 1,4-dioxane to achieve a total monomer concentration of ~2 M.

-

Add the required volume of the AIBN stock solution to achieve a desired monomer to initiator ratio (e.g., 200:1).

-

Seal the flasks and subject them to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flasks with inert gas.

-

Place the flasks in a pre-heated oil bath at 60°C and stir.

-

Allow the polymerization to proceed for a time calculated to achieve low conversion (<10%). This is crucial for accurate reactivity ratio determination.[6]

-

To quench the reaction, cool the flasks in an ice bath and expose the contents to air.

-

Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50°C to a constant weight.

-

Determine the exact conversion gravimetrically.

Caption: Workflow for copolymerization and isolation.

Part 3: Copolymer Characterization

Thorough characterization is essential to confirm the copolymer structure, composition, and molecular weight.

Protocol 3.1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the incorporation of both monomers into the polymer chain by identifying their characteristic functional groups.

Procedure:

-

Acquire FTIR spectra of the homopolymers (poly(this compound) and PMMA) and the synthesized copolymers.

-

For poly(this compound), look for characteristic peaks for the C-O-C stretch of the morpholine ring (around 1115 cm⁻¹).

-

For PMMA, identify the strong carbonyl (C=O) stretch of the ester group (around 1730 cm⁻¹).

-

In the copolymer spectra, the presence of both these key peaks confirms the incorporation of both monomer units. The disappearance of the vinyl C=C stretch (around 1640 cm⁻¹) from the monomers indicates polymerization.

Protocol 3.2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for determining the copolymer composition.

Procedure:

-

Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Identify characteristic, non-overlapping peaks for each monomer unit.

-

For the MMA unit, the sharp singlet from the methoxy (-OCH₃) protons is typically found around 3.6 ppm.

-

For the this compound unit, the protons on the morpholine ring adjacent to the oxygen and nitrogen will give distinct signals (typically in the 2.5-4.0 ppm range).

-

-

Integrate the area under these characteristic peaks.

-

Calculate the molar fraction of each monomer in the copolymer using the following equation:

-

Let IMMA be the integration of the -OCH₃ peak (3 protons) and I3VM be the integration of a well-resolved peak from the this compound unit (e.g., the -N-CH₂- protons, 4 protons).

-

Mole fraction of MMA (F₁) = (IMMA / 3) / [(IMMA / 3) + (I3VM / 4)]

-

Protocol 3.3: Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymers.

Procedure:

-

Dissolve the copolymer sample in a suitable mobile phase (e.g., THF).

-

Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Inject the sample into the GPC system.

-

The system separates the polymer chains by size, and a detector (typically a refractive index detector) measures the concentration.

-

Calculate Mₙ, Mₙ, and PDI relative to a set of known standards (e.g., polystyrene or PMMA). A low PDI (typically < 2.0 for free-radical polymerization) indicates a relatively narrow distribution of chain lengths.

Part 4: Determination of Monomer Reactivity Ratios

The monomer reactivity ratios, r₁ and r₂, are critical parameters that describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer.[7] Their values dictate the microstructure of the copolymer (random, alternating, or blocky).[8]

r₁ = k₁₁ / k₁₂ (Preference of a chain ending in M₁ for adding M₁) r₂ = k₂₂ / k₂₁ (Preference of a chain ending in M₂ for adding M₂)

We will use the Fineman-Ross and Kelen-Tüdős graphical methods, which are linear least-squares methods suitable for low-conversion data.[6]

Protocol 4.1: Data Collection and Calculation

-

Data Required: For each copolymer sample synthesized in Protocol 2.1, you need:

-

The mole fraction of M₁ (this compound) in the initial monomer feed (f₁).

-

The mole fraction of M₁ in the resulting copolymer (F₁), determined by ¹H NMR (Protocol 3.2).

-

-

Fineman-Ross Method: This method uses the following linearized equation:

-

G = H * r₁ - r₂

-

Where: G = (F₁ - 1) / f₁ and H = F₁² / f₁²

-

(Note: Using the form G = F/f * (f-1) and H = F^2/f^2 where F=F₁/F₂ and f=f₁/f₂)

-

-

Kelen-Tüdős Method: This is a more robust method that gives a more even distribution of data points.

-

η = (r₁ + r₂/α) * ξ - r₂/α

-

Where: η = G / (α + H) and ξ = H / (α + H)

-

α is an arbitrary constant, typically set as √(Hmin * Hmax) , where Hmin and Hmax are the minimum and maximum H values from the Fineman-Ross calculation.

-

Protocol 4.2: Graphical Determination

-

Fineman-Ross Plot:

-

Calculate G and H for each data point.

-

Plot G (y-axis) versus H (x-axis).

-

Perform a linear regression. The slope of the line is r₁ and the y-intercept is -r₂.

-

-

Kelen-Tüdős Plot:

-

Calculate η and ξ for each data point.

-

Plot η (y-axis) versus ξ (x-axis).

-

Perform a linear regression.

-

Extrapolate the line to ξ = 0 and ξ = 1.

-

The y-intercept at ξ = 0 is -r₂/α.

-

The y-intercept at ξ = 1 is r₁.

-

Caption: Logic for determining reactivity ratios.

Interpretation of Reactivity Ratios

-

r₁ > 1, r₂ < 1: The copolymer will be enriched in M₁.

-

r₁ < 1, r₂ > 1: The copolymer will be enriched in M₂.

-

r₁ ≈ r₂ ≈ 1: Ideal random copolymerization; copolymer composition matches feed composition.

-

r₁ ≈ r₂ ≈ 0: Strong tendency for alternating copolymerization.

-

r₁ * r₂ ≈ 1: Random copolymer.

-

r₁ * r₂ < 1: Tendency toward alternation.

-

r₁ * r₂ > 1: Tendency toward blockiness.

Given that this compound is a vinyl ether, it is anticipated that its reactivity in radical polymerization will be lower than that of MMA.[1] Therefore, one would expect to find r₁ (3-VM) < 1 and r₂ (MMA) > 1 , leading to copolymers that are richer in the MMA component than the initial monomer feed.

Quantitative Data Summary

The following table provides a template for summarizing the experimental data for the determination of reactivity ratios.

| Sample ID | Feed Mole Fraction (f₁) of 3-VM | Copolymer Mole Fraction (F₁) of 3-VM | Fineman-Ross (H) | Fineman-Ross (G) | Kelen-Tüdős (ξ) | Kelen-Tüdős (η) |

| 3VM-MMA-1 | 0.8 | Value from ¹H NMR | Calculated | Calculated | Calculated | Calculated |

| 3VM-MMA-2 | 0.6 | Value from ¹H NMR | Calculated | Calculated | Calculated | Calculated |

| 3VM-MMA-3 | 0.5 | Value from ¹H NMR | Calculated | Calculated | Calculated | Calculated |

| 3VM-MMA-4 | 0.4 | Value from ¹H NMR | Calculated | Calculated | Calculated | Calculated |

| 3VM-MMA-5 | 0.2 | Value from ¹H NMR | Calculated | Calculated | Calculated | Calculated |

Conclusion and Future Prospects

This guide provides a foundational framework for the synthesis and copolymerization of this compound. The protocols herein are designed to be self-validating, with clear checkpoints for characterization and data analysis. By understanding the reactivity ratios of this compound with various comonomers, researchers can rationally design copolymers with tailored compositions and properties. Given the advantageous properties of the morpholine scaffold, these new copolymers hold promise for applications in drug delivery, biomaterials, and specialty polymers. Future work should explore controlled radical polymerization techniques, such as RAFT, to synthesize well-defined block copolymers incorporating this compound, further expanding the architectural possibilities and potential applications of this versatile monomer.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]

- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]